

Toxicological Profile of Allyl Isovalerate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: **Allyl isovalerate**

Cat. No.: **B1212447**

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Introduction

Allyl isovalerate (CAS No. 2835-39-4) is an allyl ester with a characteristic fruity odor, utilized as a flavoring agent in foods and a fragrance component in cosmetics, lotions, and perfumes. [1][2][3] Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring consumer safety. This technical guide provides a comprehensive overview of the toxicological studies conducted on **allyl isovalerate**, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Acute Toxicity

Allyl isovalerate exhibits moderate acute toxicity via oral and dermal routes of exposure.

Quantitative Data

Species	Route	Parameter	Value (mg/kg bw)	Reference(s)
Rat	Oral	LD50	230	[4][5][6]
Mouse	Oral	LD50	≥500	[1][4]
Rabbit	Dermal	LD50	560	[1][4][5]

Table 1: Acute Toxicity of **Allyl Isovalerate**

Experimental Protocols

Oral LD50 Study in Rats (General Protocol):

- Test Substance: **Allyl isovalerate**.
- Species: Albino rats.
- Administration: Single oral dose via gavage.
- Vehicle: Typically an oil such as corn oil.
- Dosage: Graded doses administered to different groups of animals.
- Observation Period: 14 days.
- Parameters Observed: Clinical signs of toxicity, mortality, and body weight changes. A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 value is calculated using a recognized statistical method.

Subchronic and Chronic Toxicity

Repeated dose studies have been conducted to evaluate the long-term effects of **allyl isovalerate** exposure.

Quantitative Data

Species	Duration	Route	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Findings	Referenc e(s)
Rat (F344/N)	13 weeks	Gavage	-	<15 (males)	Cytoplasmic vacuolization in the liver of males at all doses.	[4]
Rat (F344/N)	13 weeks	Gavage	62 (females)	125	Hepatic multifocal coagulative necrosis, cholangiobrosis, nodular hyperplasia, and bile-duct hyperplasia at higher doses.	[4][7]
Mouse (B6C3F1)	13 weeks	Gavage	62	125	Hepatic coagulative necrosis, ulcerative inflammation of the stomach, and thickening of the stomach mucosa and urinary	[4][7]

					bladder wall at higher doses.
Rat (F344/N)	2 years	Gavage	-	31	Non- neoplastic liver lesions including cholangiofi brosis, cirrhosis, and focal necrosis. [8]
Mouse (B6C3F1)	2 years	Gavage	8	31	- [8]

Table 2: Subchronic and Chronic Toxicity of **Allyl Isovalerate**

Experimental Protocols

13-Week Gavage Study in Rats and Mice (NTP Protocol):

- Test Substance: **Allyl isovalerate** in corn oil.
- Species: F344/N rats and B6C3F1 mice (10/sex/group).
- Administration: Oral gavage, 5 days a week for 13 weeks.
- Dosage: 0, 15, 31, 62, 125, or 250 mg/kg bw/day.
- Parameters Observed: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues from control and high-dose groups.
- Findings: At the highest dose, mortalities were observed.[\[4\]](#) In rats, liver toxicity was a primary finding, while in mice, effects on the liver, stomach, and urinary bladder were noted.

[\[4\]](#)[\[7\]](#)

Carcinogenicity

Long-term carcinogenicity studies have been conducted by the National Toxicology Program (NTP).

Quantitative Data & Findings

Species	Sex	Doses (mg/kg bw/day)	Route	Duration	Findings	Referenc e(s)
Rat (F344/N)	Male	0, 31, 62	Gavage	103 weeks	Increased incidence of mononuclear cell leukemia.	[9] [10]
Rat (F344/N)	Female	0, 31, 62	Gavage	103 weeks	No evidence of carcinogenicity.	[10]
Mouse (B6C3F1)	Male	0, 31, 62	Gavage	103 weeks	Squamous-cell papillomas of the forestomach.	[2] [9]
Mouse (B6C3F1)	Female	0, 31, 62	Gavage	103 weeks	Increased incidence of lymphomas	[2] [9] [10]

Table 3: Carcinogenicity of **Allyl Isovalerate**

The International Agency for Research on Cancer (IARC) has classified **allyl isovalerate** as Group 3, "not classifiable as to its carcinogenicity to humans," based on limited evidence in experimental animals and no adequate data in humans.[\[7\]](#)[\[9\]](#)[\[11\]](#)

Genotoxicity

Allyl isovalerate has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

Summary of Findings

Assay	Test System	Metabolic Activation	Result	Reference(s)
Bacterial Reverse Mutation Assay	Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537)	With and without S9	Negative	[1] [2]
Mouse Lymphoma Forward Mutation Assay	L5178Y cells	Without S9	Positive	[8]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	With and without S9	Positive	[1] [7]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) cells	With and without S9	Positive	[7]
Sex-Linked Recessive Lethal Mutations	Drosophila melanogaster	-	Negative	[8] [9]

Table 4: Genotoxicity of **Allyl Isovalerate**

Reproductive and Developmental Toxicity

There is a lack of data on the reproductive and developmental toxicity of **allyl isovalerate**.^[7] However, a study on a structurally related compound, allyl cyclohexanepropionate, was conducted. In a one-generation reproductive toxicity study in rats, decreased motor activity, salivation, and reduced body weight gain were observed in parental animals at doses of 250 mg/kg bw/day and higher.^[8]

Skin Sensitization

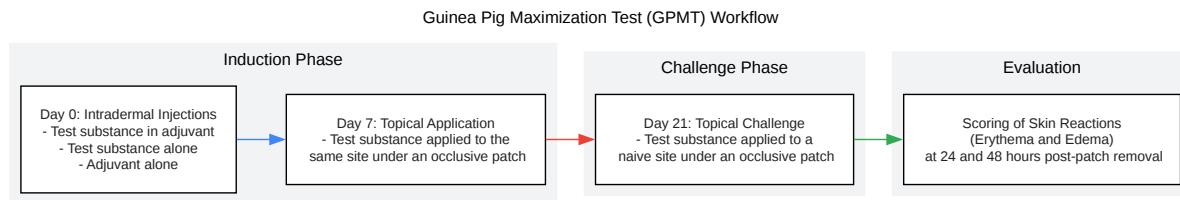
Allyl isovalerate has been evaluated for its potential to cause skin sensitization.

Findings

In a human maximization test, a 1% solution of **allyl isovalerate** did not induce skin sensitization.^[5] Another maximization test in 28 volunteers also yielded negative results.^[4]

Experimental Protocols

The Guinea Pig Maximization Test (GPMT) - General Protocol: This test is designed to assess the potential of a substance to induce skin sensitization. It involves a two-stage induction phase followed by a challenge phase.



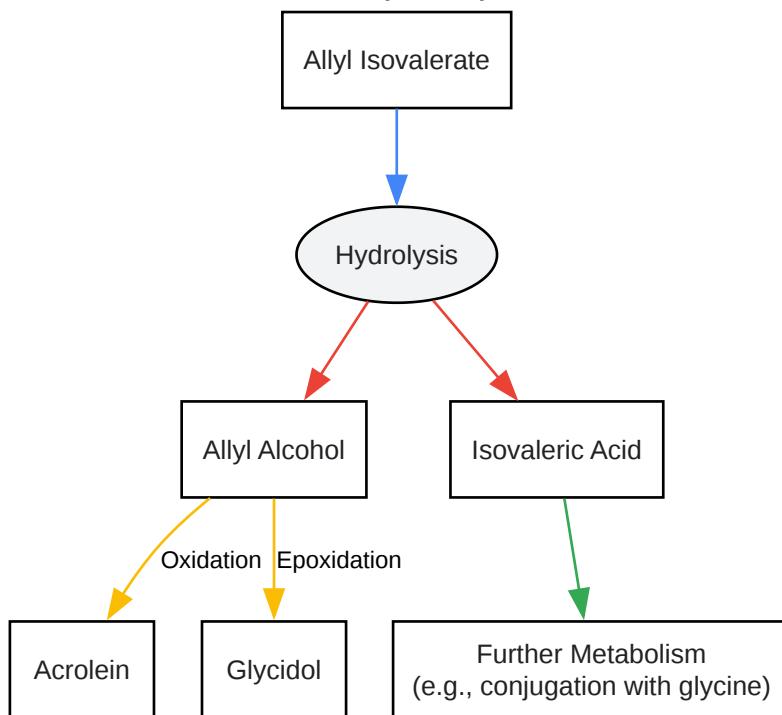
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A simplified workflow of the Guinea Pig Maximization Test.

Metabolism

Allyl isovalerate is expected to be hydrolyzed to allyl alcohol and isovaleric acid.^{[7][9]} Allyl alcohol can be further metabolized to acrolein or glycidol, which are reactive compounds.^{[7][9]}

Metabolic Pathway of Allyl Isovalerate

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Proposed metabolic pathway for **allyl isovalerate**.

Regulatory Standing

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of 0-0.12 mg/kg bw for **allyl isovalerate**, as part of a group ADI for allyl esters, which is equivalent to 0-0.05 mg/kg bw of allyl alcohol.^{[1][12]} It is listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance that is safe for its intended use.^[13] The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS).

Conclusion

Allyl isovalerate demonstrates moderate acute toxicity and exhibits target organ toxicity, primarily in the liver, following repeated oral administration in rodents. Carcinogenicity has been observed in long-term studies in rats and mice. While genotoxic potential has been noted in some *in vitro* mammalian cell assays, it was not mutagenic in bacteria. There is a notable data gap regarding its reproductive and developmental toxicity. Skin sensitization studies in humans

have been negative. The established ADI and GRAS status reflect the safety assessment based on its use as a flavoring agent at low exposure levels. This guide provides a consolidated resource for professionals involved in the safety assessment and development of products containing **allyl isovalerate**.

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